N-Isopropyliodoacetamide
Overview
Description
N-Isopropyliodoacetamide is a chemical reagent notable for its application in the alkylation of sulfhydryl groups on proteins, facilitating processes such as microdigestion and microsequencing. Its significance lies in its utility for enhancing the sensitivity in detecting Cysteine (Cys) residues during microsequence analysis. This is achieved through the formation of a distinctive phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine, which is easily identifiable during reverse-phase HPLC analysis due to its unique elution profile, thus overcoming common challenges associated with the analysis of PTH-Cys using other alkylation agents (Krutzsch & Inman, 1993).
Synthesis Analysis
The synthesis of N-Isopropyliodoacetamide involves a straightforward procedure, detailed through the presentation of methods for the production of NIPIA and related analogs. This process underscores the chemical's accessibility for research purposes and its potential adaptation for various analytical techniques. The synthesis process is specifically designed to ensure the effective alkylation of sulfhydryl groups, highlighting its tailored utility for protein analysis applications (Krutzsch & Inman, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of N-Isopropyliodoacetamide and related compounds like N-ethylacetamide and N-isopropylacetamide reveal the existence of stable conformers characterized by specific spatial arrangements of the molecular groups. Such analyses are crucial for understanding the reactivity and interaction mechanisms of these molecules, especially in the context of their applications in chemical synthesis and biological analyses. The structure and conformation of these molecules have been elucidated using techniques like NMR spectroscopy, providing insight into their chemical behavior and interaction potential (Doskočilová & Schneider, 1976).
Chemical Reactions and Properties
N-Isopropyliodoacetamide's chemical properties, particularly its reactivity towards sulfhydryl groups, underscore its specialized application in protein analysis. The specificity and efficiency of its alkylation capability facilitate precise modifications of proteins, which are essential for subsequent analytical procedures. These chemical properties are foundational to its use in enhancing the sensitivity and specificity of protein sequencing methodologies (Krutzsch & Inman, 1993).
Physical Properties Analysis
While specific studies directly addressing the physical properties of N-Isopropyliodoacetamide were not identified, general principles suggest that its physical characteristics, such as solubility, melting point, and stability, would be significant for its handling and application in laboratory settings. These properties would influence the conditions under which it can be used for protein alkylation and the types of solvents or conditions compatible with its use in research and analytical protocols.
Chemical Properties Analysis
The chemical properties of N-Isopropyliodoacetamide, particularly its alkylation efficiency and reactivity towards specific functional groups in proteins, are central to its utility in biochemistry and molecular biology. Its ability to selectively modify cysteine residues through a stable linkage enhances the detection and analysis of these amino acids in protein structures, facilitating deeper insights into protein composition and structure (Krutzsch & Inman, 1993).
Scientific Research Applications
Protein Microsequencing and Alkylation of Sulfhydryl Groups : NIPIA is used in the alkylation of sulfhydryl groups on proteins for microdigestion and microsequencing. It is particularly useful in microsequence analysis due to its high sensitivity in detecting Cys residues. This is attributed to the phenylthiohydantoin derivative of NIPIA-alkylated cysteine appearing as a sharp peak in standard reverse-phase HPLC analysis, circumventing problems associated with other agents used for sulfhydryl alkylation (Krutzsch & Inman, 1993).
Biological Cell Detachment Applications : Poly(N-isopropyl acrylamide) (pNIPAM), which includes N-Isopropyliodoacetamide, is widely used for nondestructive release of biological cells and proteins. pNIPAM substrates find applications in various areas, such as studying the extracellular matrix, cell sheet engineering, formation of tumorlike spheroids, and bioadhesion and bioadsorption studies (Cooperstein & Canavan, 2010).
Molecular Spectra and Conformational Studies : Studies of N-ethylacetamide and N-isopropylacetamide, which relate to N-Isopropyliodoacetamide, have focused on their conformational structure and molecular spectra. Understanding their structures has implications for their application in various chemical and biochemical fields (Schmidt, Doskočilová & Schneider, 1973; Doskočilová & Schneider, 1976).
Emerging Contaminant Control in Water Treatment : N-Isopropyliodoacetamide is also relevant in studies exploring the control of emerging haloacetamide disinfection byproduct (DBP) precursors in water treatment processes. The use of UV/persulfate treatment has shown potential in reducing the precursors of haloacetamides, which are of health concern in drinking water (Chu et al., 2015).
Isomerization Studies : Research on N-methylacetamide, related to N-Isopropyliodoacetamide, has provided insights into the cis-trans isomerization process, which is essential in understanding peptide chain behaviors. These studies are crucial in fields such as organic chemistry and protein science (Mantz et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-iodo-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXHNCAXOMLMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230806 | |
Record name | N-Isopropyliodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyliodoacetamide | |
CAS RN |
80935-13-3 | |
Record name | N-Isopropyliodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropyliodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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